9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-

Description

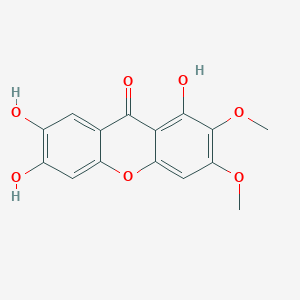

9H-Xanthen-9-one derivatives, commonly referred to as xanthones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. These compounds are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The compound 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one (CAS: 28283-84-3) is a polysubstituted xanthone with hydroxyl groups at positions 1, 6, and 7 and methoxy groups at positions 2 and 2. Its molecular formula is C₁₅H₁₂O₇, and it has a molecular weight of 304.25 g/mol . The substitution pattern significantly influences its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for its pharmacological interactions .

Properties

CAS No. |

183210-65-3 |

|---|---|

Molecular Formula |

C15H12O7 |

Molecular Weight |

304.25 g/mol |

IUPAC Name |

1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3 |

InChI Key |

TZKSXJLHDJMYHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthones, including 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one, can be achieved through several methods:

Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.

Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.

Industrial Production Methods

Industrial production of xanthones often involves the use of metal catalysts such as ytterbium, palladium, ruthenium, and copper. These catalysts facilitate various coupling reactions, including Ullmann-ether coupling and metal-free oxidative coupling .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy- is a xanthone derivative with a variety of applications, research findings, and insights available from multiple sources.

Basic Information

9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy- has the molecular formula and a molecular weight of 304.25200 . It is also known as 1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one .

Synonyms

9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy- is also known by several synonyms, including 183210-65-3, 1,6,7-TRIHYDROXY-2,3-DIMETHOXY-9H-XANTHEN-9-ONE, CHEMBL2436929, and DTXSID80478228 .

Reported Occurrence

3-hydroxy-2,4-dimethoxyxanthone, a related compound, has been reported in Hypericum erectum and Hypericum japonicum .

Potential Applications

- Cosmetics 1,2-Dihydroxy-9H-Xanthen-9-One (1,2-DHX), a related compound, is considered an attractive molecule for cosmetic purposes due to its anti-inflammatory, antioxidant, and anti-allergic properties .

Antioxidant activity

- 1,2-DHX exhibits mitochondrial antioxidant activity by inhibiting rotenone-induced mitochondrial production in macrophage cells . It reduces production, which contributes to the oxidation of biomolecules, skin aging, apoptosis regulation, and senescent events .

Anti-inflammatory effects

- 1,2-DHX possesses anti-inflammatory properties, as demonstrated in LPS-stimulated hMDMs cultures, by reducing the production of pro-inflammatory mediators .

Anti-allergic potential

Mechanism of Action

The mechanism of action of 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs. Methoxy Groups : The target compound’s three hydroxyl groups enhance its polarity and hydrogen-bonding capacity compared to analogues like 1-hydroxy-2,3,4,5-tetramethoxy- (predominantly methoxy-substituted), which may exhibit lower solubility .

Biological Activity: Alpha-mangostin (a prenylated xanthone) demonstrates superior anticancer activity due to its lipophilic prenyl groups, which improve membrane permeability . The target compound’s hydroxyl-rich structure aligns with antioxidant mechanisms, as seen in similar polyphenolic xanthones .

Structural Modifications: Glycosylated derivatives (e.g., 7-(β-D-glucopyranosyloxy)-1-hydroxy-3,4-dimethoxy-) show enhanced bioavailability due to sugar moieties but reduced intrinsic activity compared to aglycones . Prenylation or alkylation (e.g., 3,6-dimethyl-) increases lipophilicity, impacting pharmacokinetic profiles .

Research Findings and Pharmacological Insights

- Antimicrobial Activity : The target compound’s hydroxyl groups at positions 1, 6, and 7 are critical for disrupting microbial membranes, as demonstrated in studies of analogous xanthones .

- Drug-Likeness: Computational studies on modified xanthones (e.g., 1,6-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-) reveal improved docking scores for protein targets compared to non-prenylated derivatives, suggesting that the target compound could benefit from similar structural optimization .

- Synthetic Challenges : Partially saturated xanthones (e.g., dihydro- or tetrahydro-derivatives) are less explored due to synthetic complexity, but recent advances in core-structure synthesis may enable further exploration .

Biological Activity

9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy- (CAS No. 183210-65-3) is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups that contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₂O₇

- Molecular Weight : 304.25 g/mol

- LogP : 2.08

- Topological Polar Surface Area (TPSA) : 109.36 Ų

Biological Activities

Research indicates that 9H-Xanthen-9-one exhibits several biological activities, including:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell lines. For example, the mitochondrial antioxidant activity was assessed in macrophage cells stimulated by rotenone, revealing that the compound effectively inhibited reactive oxygen species (ROS) production .

Anti-inflammatory Effects

9H-Xanthen-9-one has been shown to modulate inflammatory responses. In studies using human macrophages, the compound reduced the production of pro-inflammatory cytokines such as IL-6 and PGE2 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in treating inflammatory diseases .

Anti-allergic Activity

Research indicates that this xanthone derivative may possess anti-allergic properties. It was found to inhibit the maturation of dendritic cells induced by allergens, thereby potentially reducing allergic reactions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may inhibit the growth of certain bacteria and fungi, although further studies are necessary to elucidate the mechanisms involved .

Case Studies and Research Findings

The biological activities of 9H-Xanthen-9-one can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances the ability of the molecule to donate electrons and neutralize free radicals.

- Anti-inflammatory Mechanism : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory cytokines.

- Anti-allergic Mechanism : It may modulate immune responses by affecting dendritic cell maturation and T-cell activation.

Q & A

Q. How can researchers optimize the synthesis of 1,6,7-trihydroxy-2,3-dimethoxyxanthone to improve yield and purity?

- Methodological Answer : Synthesis optimization for polyhydroxy-methoxy xanthones typically involves protecting group strategies to prevent undesired side reactions. For example, selective methylation of hydroxyl groups using reagents like dimethyl sulfate under controlled pH conditions can improve regioselectivity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound from byproducts. Yield improvements may require reflux conditions in ethanol or methanol, as noted in analogous xanthone syntheses .

Q. What analytical techniques are recommended for characterizing the structure of polyhydroxy-methoxy xanthones?

- Methodological Answer : Structural confirmation relies on hyphenated techniques:

- NMR : H and C NMR identify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.0–7.5 ppm) .

- LC-MS/MS : Validates molecular weight (e.g., C₁₅H₁₂O₆, MW 288.25) and detects fragmentation patterns .

- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .

Q. What chromatographic methods are effective in resolving xanthone derivatives with similar substitution patterns?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and mobile phases containing 0.1% formic acid in water/acetonitrile gradients resolves positional isomers (e.g., distinguishing 1,6,7-trihydroxy from 1,3,6-trihydroxy derivatives). Retention time differences correlate with hydroxyl group polarity . Thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ and visualizing under UV 254 nm aids preliminary screening .

Advanced Research Questions

Q. How do the positions of hydroxyl and methoxy substituents influence the compound’s stability under varying pH conditions?

- Methodological Answer : Substituent positioning dictates stability via electronic effects. For instance, electron-donating methoxy groups at C-2 and C-3 stabilize the xanthone core under acidic conditions, while C-6 and C-7 hydroxyl groups may undergo oxidation at pH > 7. Accelerated stability studies (40°C/75% RH, pH 1–13) with UV-Vis monitoring (λ = 270–320 nm) reveal degradation kinetics. Comparative studies with analogs (e.g., 1,3-dihydroxy-2,5-dimethoxyxanthone, CAS 129277-53-8 ) highlight substitution-dependent reactivity .

Q. What strategies can mitigate oxidative degradation during storage of 1,6,7-trihydroxy-2,3-dimethoxyxanthone?

- Methodological Answer :

- Antioxidant Additives : Co-formulation with 0.1% ascorbic acid reduces hydroxyl group oxidation .

- Storage Conditions : Amber vials under nitrogen atmosphere at 2–8°C minimize photolytic and oxidative degradation, as recommended for structurally similar xanthones .

- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability by removing water, a catalyst for hydrolysis .

Q. How can computational chemistry predict the bioactive conformations of this xanthone derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions with target proteins (e.g., kinases or oxidases). QSAR studies correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, methoxy groups at C-2/C-3 enhance hydrophobic binding, while hydroxyl groups at C-6/C-7 form hydrogen bonds in enzymatic pockets .

Key Challenges & Research Gaps

- Isomer Differentiation : Structural analogs (e.g., 1,7-dihydroxy-2,3-dimethoxy vs. 1,6,7-trihydroxy derivatives) require advanced NMR techniques (e.g., NOESY) or X-ray crystallography for unambiguous identification .

- Ecotoxicity Data : Limited information on environmental impact necessitates OECD 207 guideline testing (e.g., Daphnia magna acute toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.